(2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of the trifluoromethyl group and the pyrrolidine ring structure imparts unique chemical and physical properties to this compound, making it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine and trifluoromethyl-containing reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amination or condensation reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (2S,3S) enantiomer, which can be achieved through chromatographic techniques or the use of chiral auxiliaries.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the trifluoromethyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed to modify the carboxylic acid group, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the trifluoromethyl group or the pyrrolidine ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine ring or trifluoromethyl group.
Reduction: Reduced forms of the carboxylic acid group, such as alcohols or aldehydes.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
(2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals, materials science, and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The pathways involved can include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
(2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxamide: Similar structure with an amide group instead of a carboxylic acid group.
(2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylate: Ester derivative of the carboxylic acid.
(2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxaldehyde: Aldehyde derivative of the carboxylic acid.
Uniqueness:
- The presence of the trifluoromethyl group imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity.
- The chiral nature of the compound allows for specific interactions with biological targets, making it valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2S,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSRLKAYJUJFGW-IMJSIDKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.